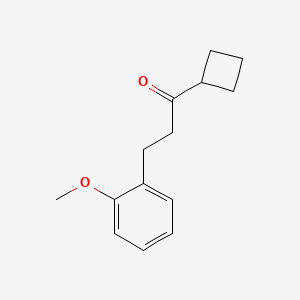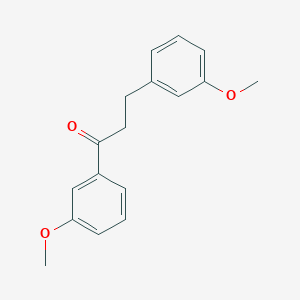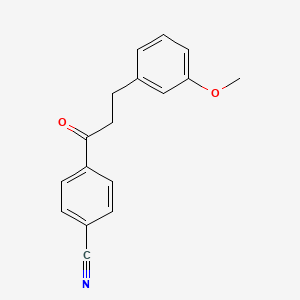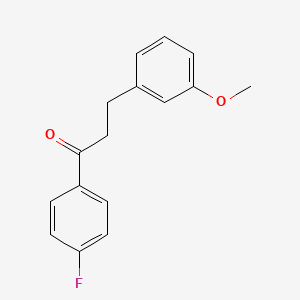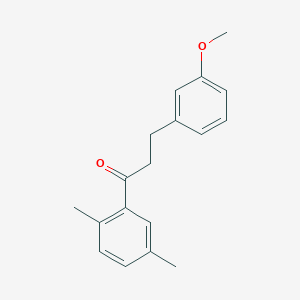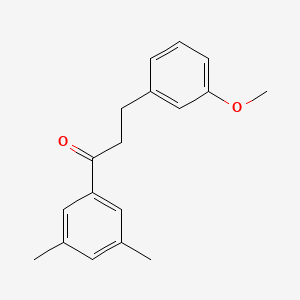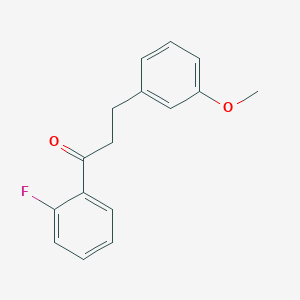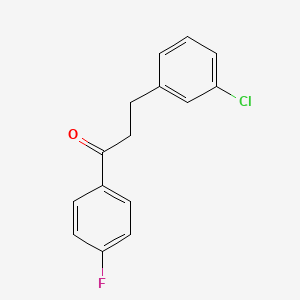
3-(3-Chlorophenyl)-4'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenyl isocyanate is an organic compound that is used in the preparation of cis-4-[N-(3-chlorophenyl)carbamoloxyl]-2-butenyl-trimethylammoniumiodide . It is also used as a reagent in the vinylation, alkylation, and dienylation of ketones .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, has been reported. These compounds have potential anticonvulsant and analgesic properties .Molecular Structure Analysis
The molecular structure analysis of similar compounds is complex and depends on various factors. For instance, the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3′-chloropropiophenone has been investigated .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their structure and composition. For instance, 3-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties:
- 3-(3-Chlorophenyl)-4'-fluoropropiophenone and similar compounds have been synthesized and analyzed for their molecular geometry and chemical reactivity. These studies focus on the synthesis process, spectroscopic analysis, and quantum chemical studies to understand the structural and reactive characteristics of such compounds (Satheeshkumar et al., 2017).
Crystallography and Molecular Structure:
- Research has been conducted on the crystal structure and molecular behavior of compounds closely related to 3-(3-Chlorophenyl)-4'-fluoropropiophenone, highlighting the importance of understanding the physical and chemical properties of these substances at different conditions such as temperature and pressure (Oswald et al., 2005).
Biochemical Applications:
- Some studies have explored the antibacterial and antioxidant properties of compounds structurally related to 3-(3-Chlorophenyl)-4'-fluoropropiophenone. These investigations provide insights into the potential biomedical applications of these chemical compounds (Arutyunyan et al., 2012).
Material Science and Catalysis:
- The chemical properties of 3-(3-Chlorophenyl)-4'-fluoropropiophenone-like compounds are being studied for their applications in material science, including the formation of new polymers and as catalysts in chemical reactions (Kasturi & Damodaran, 1969).
Biocatalysis:
- Research involving Saccharomyces cerevisiae, a type of yeast, for the biocatalytic reduction of 3-(3-Chlorophenyl)-4'-fluoropropiophenone demonstrates the intersection of chemistry and biology, indicating potential applications in biotechnological processes (이해룡 et al., 2011).
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Safety and Hazards
Orientations Futures
The future directions in the study of similar compounds involve exploring new mechanistic drug approaches and improving trial execution. For instance, the synthesis of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents is a promising direction .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRYLFLMFIUQOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644429 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-4'-fluoropropiophenone | |
CAS RN |
898787-00-3 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

